Cas no 256935-99-6 (7-fluoro-1H-Indole-5-carboxylic acid)
7-fluoro-1H-Indole-5-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 7-fluoro-1H-Indole-5-carboxylic acid
- 5-Carboxy-7-fluoro-1H-indole
- 7-fluoranyl-1H-indole-5-carboxylic acid
- 7-fluoroindole-5-carboxylic acid
- PC6206
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- MDL: MFCD06656875
Computed Properties
- Exact Mass: 179.03800
Experimental Properties
- PSA: 53.09000
- LogP: 2.00520
7-fluoro-1H-Indole-5-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM239741-1g |
7-Fluoro-1H-indole-5-carboxylic acid |
256935-99-6 | 95%+ | 1g |
$907 | 2021-08-04 | |
| eNovation Chemicals LLC | K57459-100mg |
7-fluoro-1H-indole-5-carboxylicacid |
256935-99-6 | 95% | 100mg |
$545 | 2024-06-09 | |
| eNovation Chemicals LLC | K57459-500mg |
7-fluoro-1H-indole-5-carboxylicacid |
256935-99-6 | 95% | 500mg |
$675 | 2024-06-09 | |
| Chemenu | CM239741-1g |
7-Fluoro-1H-indole-5-carboxylic acid |
256935-99-6 | 95%+ | 1g |
$960 | 2024-07-28 | |
| Enamine | EN300-318360-1g |
7-fluoro-1H-indole-5-carboxylic acid |
256935-99-6 | 95% | 1g |
$1599.0 | 2023-09-05 | |
| Enamine | EN300-318360-5g |
7-fluoro-1H-indole-5-carboxylic acid |
256935-99-6 | 95% | 5g |
$4641.0 | 2023-09-05 | |
| Enamine | EN300-318360-10g |
7-fluoro-1H-indole-5-carboxylic acid |
256935-99-6 | 95% | 10g |
$6882.0 | 2023-09-05 | |
| Enamine | EN300-318360-0.05g |
7-fluoro-1H-indole-5-carboxylic acid |
256935-99-6 | 95% | 0.05g |
$425.0 | 2023-09-05 | |
| Enamine | EN300-318360-0.1g |
7-fluoro-1H-indole-5-carboxylic acid |
256935-99-6 | 95% | 0.1g |
$554.0 | 2023-09-05 | |
| Enamine | EN300-318360-0.25g |
7-fluoro-1H-indole-5-carboxylic acid |
256935-99-6 | 95% | 0.25g |
$792.0 | 2023-09-05 |
7-fluoro-1H-Indole-5-carboxylic acid Suppliers
7-fluoro-1H-Indole-5-carboxylic acid Related Literature
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
Additional information on 7-fluoro-1H-Indole-5-carboxylic acid
7-Fluoro-1H-Indole-5-Carboxylic Acid: A Comprehensive Overview
7-Fluoro-1H-indole-5-carboxylic acid, also known by its CAS number CAS No. 256935-99-6, is a compound of significant interest in the fields of organic chemistry, pharmacology, and materials science. This compound is a derivative of indole, a heterocyclic aromatic compound, with a fluorine atom at the 7th position and a carboxylic acid group at the 5th position. Its unique structure endows it with diverse chemical properties and potential applications.
The indole ring system is a fundamental structure in many natural products and bioactive molecules. The substitution of fluorine at the 7th position introduces electronic effects that can modulate the compound's reactivity and stability. Similarly, the carboxylic acid group at the 5th position provides acidity and the potential for forming salts or esters, which are often desirable in drug design and material synthesis.
Recent studies have highlighted the importance of 7-fluoro-1H-indole derivatives in drug discovery. For instance, researchers have explored the role of this compound as a potential lead for developing anti-cancer agents. The fluorine substitution has been shown to enhance the compound's ability to inhibit specific enzymes associated with cancer cell proliferation. Additionally, its carboxylic acid group facilitates bioisosteric replacements, enabling chemists to design more potent and selective drug candidates.
In materials science, 7-fluoro-1H-indole derivatives have been investigated for their potential in organic electronics. The indole moiety contributes to π-conjugation, which is essential for charge transport in organic semiconductors. The fluorine substitution can further tune the electronic properties of the molecule, making it suitable for applications such as organic light-emitting diodes (OLEDs) and field-effect transistors (FETs). Recent advancements in this area have demonstrated improved device performance using derivatives of this compound.
The synthesis of 7-fluoro-1H-indole-5-carboxylic acid typically involves multi-step processes that include Friedel-Crafts alkylation or acylation followed by functional group transformations. Researchers have optimized these methods to achieve higher yields and better purity, which are critical for both academic studies and industrial applications.
In conclusion, CAS No. 256935-99-6, or 7-fluoro-1H-indole-5-carboxylic acid, represents a versatile building block in modern chemistry. Its unique structure and tunable properties make it a valuable compound for advancing drug discovery, materials science, and synthetic chemistry. As research continues to uncover new applications and optimize its synthesis, this compound is poised to play an increasingly important role in various scientific disciplines.
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